Disodium phosphoramidon is a chemical compound derived from the bacterium Streptomyces tanashiensis. It is classified as a dipeptide and functions primarily as an inhibitor of various enzymes, including thermolysin and the endothelin-converting enzyme. Phosphoramidon is recognized for its role in biochemical research, particularly in studies involving enzyme inhibition and related pathways. It is not currently approved for clinical use in the United States, but it remains an important experimental compound in pharmacological studies .
Disodium phosphoramidon is sourced from Streptomyces tanashiensis, a type of actinobacteria known for producing various bioactive compounds. This organism plays a crucial role in the natural production of phosphoramidon, which has been isolated and studied extensively for its biochemical properties .
Disodium phosphoramidon can be synthesized through fermentation processes utilizing Streptomyces tanashiensis. The specific conditions for fermentation, such as temperature, pH, and nutrient availability, are critical to optimizing yield and purity.
The synthesis involves culturing Streptomyces tanashiensis under controlled conditions to promote the production of phosphoramidon. After fermentation, the compound is extracted using solvent extraction methods, followed by purification techniques such as chromatography to isolate disodium phosphoramidon from other metabolites produced during fermentation .
Disodium phosphoramidon features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular structure can be represented as follows:
IUPAC Name: Disodium (2S)-3-(1H-indol-3-yl)-2-[(2S)-4-methyl-2-[({[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphinato)amino]pentanamido]propanoate
Disodium phosphoramidon primarily acts as an enzyme inhibitor. Its interactions involve binding to active sites on enzymes like thermolysin and endothelin-converting enzyme, effectively blocking substrate access and inhibiting enzymatic activity.
The inhibition mechanism is characterized by slow binding kinetics, with a dissociation constant (K) that varies significantly with pH. For instance, at pH 5.0, K is approximately 1.4 nM, while at pH 8.5, it increases to about 8.5 µM . This pH dependency highlights the importance of environmental conditions on the efficacy of disodium phosphoramidon as an inhibitor.
Disodium phosphoramidon functions by binding to the active sites of target enzymes. This binding prevents the normal substrate from interacting with the enzyme, thereby inhibiting its catalytic action. The compound's structure allows it to mimic natural substrates or transition states of enzymatic reactions, leading to effective inhibition.
The effectiveness of disodium phosphoramidon as an inhibitor can be quantified through kinetic studies that measure the rate of enzyme activity in the presence and absence of the compound. Such studies reveal insights into the competitive or non-competitive nature of its inhibition.
Disodium phosphoramidon is primarily used in scientific research settings:
Phosphoramidon functions as a tight-binding competitive inhibitor for metalloproteases, directly competing with substrate binding through its transition-state mimicking properties. Kinetic analyses reveal its inhibitory potency spans several orders of magnitude across different metalloenzymes, as quantified by IC₅₀ values:
Table 1: Inhibition Profiling of Phosphoramidon Against Key Metalloproteases
| Enzyme Target | IC₅₀ Value | Biological Context |
|---|---|---|
| Thermolysin (M4 family) | 0.4 μg/mL | Bacterial extracellular protease |
| Neutral Endopeptidase (NEP) | 0.034 μM | Neuropeptide degradation, amyloid-β clearance |
| Endothelin-Converting Enzyme (ECE) | 3.5 μM | Big endothelin-1 → endothelin-1 conversion |
| Angiotensin-Converting Enzyme (ACE) | 78 μM | Blood pressure regulation |
| ZMPSTE24 | Not reported | Prelamin A processing, nuclear membrane function |
Phosphoramidon exhibits exceptional potency against thermolysin (IC₅₀ = 0.4 μg/mL), approximately 2,000-fold more potent than against ECE (IC₅₀ = 3.5 μM) and nearly 2.3 million-fold more potent than against ACE (IC₅₀ = 78 μM) [1] [5]. This differential potency highlights its value as a discriminatory tool in metalloprotease studies. The inhibitor displays classical competitive inhibition kinetics, characterized by increased apparent Kₘ values without affecting Vₘₐₓ, as confirmed through Lineweaver-Burk analyses across multiple metalloprotease systems [4] [8].
The molecular architecture of phosphoramidon enables multisite interactions within metalloprotease active sites. Its structure comprises three functional regions: (1) a Leu-Trp dipeptide moiety that occupies the S₁'-S₂' subsites; (2) an α-rhamnopyranosyl group that provides structural specificity; and (3) a phosphoramidate group that mimics the tetrahedral transition state during peptide bond hydrolysis [1] [10].
X-ray crystallographic studies of phosphoramidon bound to neprilysin (NEP) reveal critical hydrogen-bonding interactions between its phosphoramidate group and the catalytic zinc ion, coordinated by the conserved HEXXH motif (His⁶⁰³, His⁶⁰⁷, Glu⁶⁴⁶ in human NEP) [6] [9]. The indole side chain of its tryptophan residue inserts into the hydrophobic S₁' pocket, forming π-stacking interactions with aromatic residues (Phe⁵⁴³ in thermolysin, Tyr⁵⁶³ in ECE-2) [2] [6].
Homology modeling of the ECE-2-phosphoramidon complex demonstrates how residue substitutions in the S₂' pocket significantly impact binding affinity. ECE-2 contains Trp¹⁴⁸ instead of Arg¹¹⁰ found in NEP, creating steric constraints that reduce phosphoramidon's binding efficiency. Similarly, substitution of Phe⁵⁴⁴ (NEP) with Tyr⁵⁶³ (ECE-2) introduces polar interactions that alter the orientation of the catalytic Glu⁶⁰³ residue, explaining the approximately 100-fold lower affinity for ECE-2 compared to NEP [6].
The intramembrane protease ZMPSTE24 presents a fascinating structural adaptation. Despite possessing a completely novel architecture with seven transmembrane helices encircling a 14,000 ų catalytic chamber, it retains the conserved HEXXH...E motif and binds phosphoramidon with competitive inhibition kinetics. The 3.85 Šresolution crystal structure of the ZMPSTE24-phosphoramidon complex confirms conservation of the binding mode observed in soluble gluzincins, though with significantly reduced potency due to spatial constraints within the membrane-embedded catalytic chamber [2].
Phosphoramidon demonstrates marked pH sensitivity in its inhibitory efficacy, particularly evident with ECE-2. This metalloprotease exhibits optimal phosphoramidon inhibition at pH 5.5, correlating with its acidic pH optimum for enzymatic activity. This pH dependency stems from two key factors:
The phosphoramidate moiety (-PO₂-NH-) serves as a transition state analog that mimics the tetrahedral intermediate formed during peptide bond hydrolysis. This structural mimicry enables phosphoramidon to bind with up to 1,000-fold greater affinity than standard substrate peptides. Molecular dynamics simulations demonstrate that protonation of the phosphoramidate nitrogen at acidic pH enhances its zinc-coordinating capability, explaining the increased inhibitory potency at lower pH values observed for acidophilic metalloproteases like ECE-2 [6] [8].
Phylogenetic analysis of the M13 neprilysin family reveals seven distinct classes of vertebrate metalloproteases, with phosphoramidon displaying variable inhibitory potency across these enzymes:
Table 2: Phosphoramidon Sensitivity Across M13 Family Members
| Enzyme Classification | Representative Enzyme | Phosphoramidon Sensitivity | Functional Role |
|---|---|---|---|
| NEP-like | Neprilysin (M13.001) | High (IC₅₀ = 0.034 μM) | Neuropeptide catabolism, amyloid-β degradation |
| ECE-like | Endothelin-Converting Enzyme-1 (M13.002) | Moderate (IC₅₀ = 3.5 μM) | Endothelin-1 biosynthesis |
| ECE-like | Endothelin-Converting Enzyme-2 (M13.003) | Moderate (IC₅₀ ≈ 4 nM)* | Neuropeptide processing |
| Kell blood group | Kell antigen (M13.090) | Low | Big endothelin-3 processing |
| PHEX | Phosphate-regulating endopeptidase (M13.091) | Insensitive | Regulation of FGF-23 metabolism |
*Note: Apparent discrepancy in ECE-2 IC₅₀ values reflects pH-dependent variation in inhibition studies [3] [5] [9]
The molecular basis for this differential selectivity stems from structural variations in substrate binding subsites. While the S₁' pocket remains relatively invariant across the M13 family, explaining the universal preference for hydrophobic P₁' residues, the S₂' pocket exhibits significant variability. In phosphoramidon-sensitive enzymes like NEP and ECE, the S₂' pocket accommodates the tryptophan side chain through hydrophobic interactions. By contrast, PHEX contains acidic residues in its S₂' pocket that electrostatically repel phosphoramidon's hydrophobic tryptophan moiety, rendering it insensitive to inhibition [3] [9].
Bioinformatic analysis reveals that insect M13 peptidases cluster into five distinct phylogenetic groups, with variable sensitivity to phosphoramidon. The Drosophila melanogaster NEP2 orthologs exhibit particularly high sensitivity, suggesting conserved active site architecture despite evolutionary divergence from vertebrate enzymes [3]. This cross-species conservation underscores phosphoramidon's utility as a broad-spectrum metalloprotease probe.
The biological implications of phosphoramidon's selectivity profile are profound. Its potent inhibition of NEP (IC₅₀ = 34 nM) leads to reduced degradation of amyloid-β peptides, resulting in elevated cerebral amyloid-β levels in rodent models. This property has been exploited to study amyloidogenesis pathways in Alzheimer's disease research. Conversely, phosphoramidon's moderate inhibition of ECE-1 (IC₅₀ = 3.5 μM) effectively blocks conversion of big endothelin-1 to endothelin-1 in endothelial cells, suppressing endothelin-1-mediated vasoconstriction and providing a molecular tool for studying cardiovascular regulation [5] [7] [8].
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